molecular formula C15H16N2O5S B5829073 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide

4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B5829073
M. Wt: 336.4 g/mol
InChI Key: MORNFQFWYJLEMC-UHFFFAOYSA-N
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Description

4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core substituted with a sulfonyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.

    Reduction: Formation of 4-{[(2,5-dimethoxyphenyl)thio]amino}benzamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonyl group can form strong interactions with target proteins, while the methoxy groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzaldehyde
  • 4-{[(2,5-dimethoxyphenyl)thio]amino}benzamide

Uniqueness

4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}benzamide is unique due to the presence of both sulfonyl and methoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(2,5-dimethoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-12-7-8-13(22-2)14(9-12)23(19,20)17-11-5-3-10(4-6-11)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORNFQFWYJLEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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